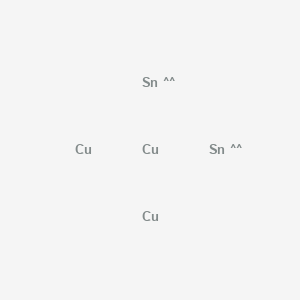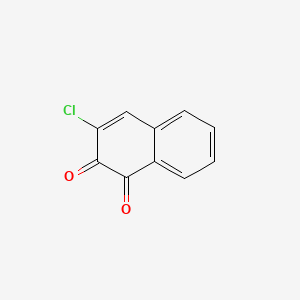
1,2-Naphthalenedione, 3-chloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Naphthalenedione, 3-chloro-: is a derivative of naphthoquinone, characterized by the presence of a chlorine atom at the third position of the naphthalene ring. This compound is part of the broader class of naphthoquinones, which are known for their diverse biological activities and applications in various fields, including medicinal chemistry and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,2-Naphthalenedione, 3-chloro- can be synthesized through various methods. One common approach involves the chlorination of 1,2-naphthoquinone. This reaction typically requires a chlorinating agent such as chlorine gas or thionyl chloride, and is conducted under controlled conditions to ensure selective chlorination at the desired position.
Industrial Production Methods: In an industrial setting, the production of 1,2-Naphthalenedione, 3-chloro- may involve large-scale chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of catalysts and specific solvents can further enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 1,2-Naphthalenedione, 3-chloro- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher-order quinones, while reduction can produce hydroquinones. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives.
Applications De Recherche Scientifique
1,2-Naphthalenedione, 3-chloro- has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a subject of interest in the development of antimicrobial and anticancer agents.
Medicine: Research into its potential therapeutic effects includes exploring its role as an inhibitor of specific enzymes or pathways involved in disease processes.
Industry: Its chemical properties make it useful in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,2-Naphthalenedione, 3-chloro- involves its ability to participate in redox reactions. The compound can act as an oxidizing agent, interacting with cellular components and disrupting normal cellular functions. This redox activity is often linked to its biological effects, such as antimicrobial and anticancer properties. The molecular targets and pathways involved may include enzymes and proteins that are sensitive to oxidative stress.
Comparaison Avec Des Composés Similaires
1,2-Naphthoquinone: Lacks the chlorine atom but shares the quinone structure.
1,4-Naphthoquinone: Another isomer with the quinone groups at different positions.
2-Chloro-1,4-naphthoquinone: Similar in structure but with different positioning of the chlorine atom and quinone groups.
Uniqueness: 1,2-Naphthalenedione, 3-chloro- is unique due to the specific positioning of the chlorine atom, which can influence its reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with other molecules and its overall effectiveness in various applications.
Propriétés
Numéro CAS |
18099-99-5 |
|---|---|
Formule moléculaire |
C10H5ClO2 |
Poids moléculaire |
192.60 g/mol |
Nom IUPAC |
3-chloronaphthalene-1,2-dione |
InChI |
InChI=1S/C10H5ClO2/c11-8-5-6-3-1-2-4-7(6)9(12)10(8)13/h1-5H |
Clé InChI |
MEMRDSMVFLMGRE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C(C(=O)C2=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


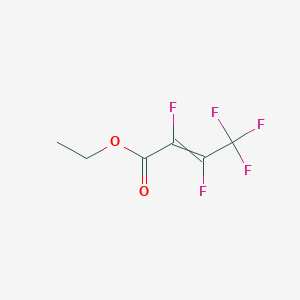

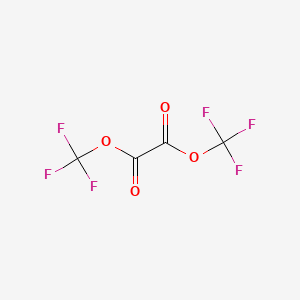

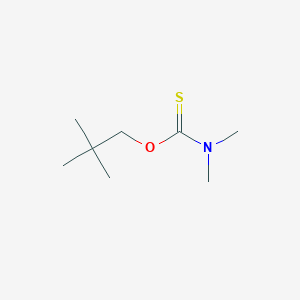
![3-Phenyl-2-{[(2-phenylethyl)amino]methyl}quinazolin-4(3H)-one](/img/structure/B14720276.png)
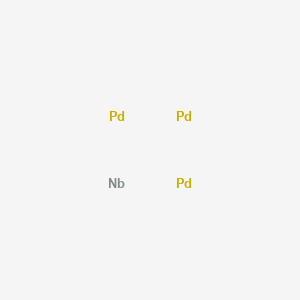
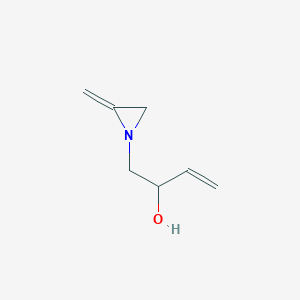

![7-[2-(Piperidin-1-yl)ethyl]-2H,5H-[1,3]dioxolo[4,5-f]indole](/img/structure/B14720283.png)
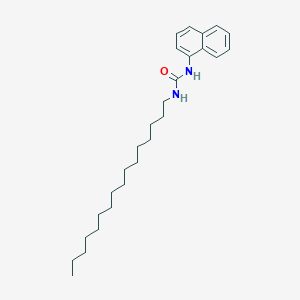
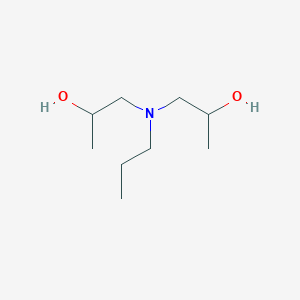
![5-[(2-Oxocyclopentyl)methyl]oxolan-2-one](/img/structure/B14720287.png)
